4-[(4-Butoxynaphthyl)sulfonyl]morpholine
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Overview
Description
4-[(4-Butoxynaphthyl)sulfonyl]morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with a butoxynaphthyl sulfonyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Butoxynaphthyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[(4-Butoxynaphthyl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-Butoxynaphthyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[(4-Butoxynaphthyl)sulfonyl]morpholine can be compared with other sulfonyl morpholine derivatives, such as:
4-[(4-Bromophenyl)sulfonyl]morpholine: This compound features a bromophenyl group instead of a butoxynaphthyl group, which can alter its reactivity and biological activity.
4-[(4-Methoxyphenyl)sulfonyl]morpholine: The presence of a methoxy group can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H23NO4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(4-butoxynaphthalen-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C18H23NO4S/c1-2-3-12-23-17-8-9-18(16-7-5-4-6-15(16)17)24(20,21)19-10-13-22-14-11-19/h4-9H,2-3,10-14H2,1H3 |
InChI Key |
VKTLAXONTTZMLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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